GIRK Channel Inhibition Selectivity Profile vs. Cloperastine and Dextromethorphan
Tipepidine reversibly inhibits dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)) in acutely dissociated rat VTA dopamine neurons with an IC50 of 7.0 µM . In contrast, cloperastine inhibits GIRK currents expressed in recombinant HEK293 cells with an IC50 of approximately 1 µM , but cloperastine also potently blocks hERG potassium channels with an IC50 of 27 nM—a liability absent from tipepidine's documented pharmacology. Dextromethorphan, a widely used non-opioid antitussive, does not inhibit GIRK channels through the D₂ receptor pathway at comparable concentrations; its primary molecular targets are NMDA receptors (IC50 = 0.55 µM) and voltage-gated calcium/sodium channels .
| Evidence Dimension | In vitro target engagement: inhibition of GIRK channel currents |
|---|---|
| Target Compound Data | Tipepidine IC50 = 7.0 µM (rat VTA DA neuron IDA(GIRK)) |
| Comparator Or Baseline | Cloperastine IC50 = 1 µM (hGIRK in HEK cells); Dextromethorphan: no appreciable GIRK inhibition via D2 pathway at equivalent concentrations |
| Quantified Difference | Cloperastine is ~7× more potent on GIRK but carries hERG liability (IC50 27 nM); Dextromethorphan lacks this mechanism entirely |
| Conditions | Whole-cell voltage-clamp recordings (rat VTA DA neurons for tipepidine; HEK293-hGIRK for cloperastine) |
Why This Matters
For research programs targeting GIRK channel modulation without concomitant hERG cardiotoxicity risk, tipepidine offers a mechanistic window that cloperastine cannot provide.
- [1] Hamasaki, R., et al. (2013). Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K+ current. Neuroscience, 252, 24-34. View Source
- [2] Chen, X., et al. (2020). The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release. Neuropharmacology, 176, 108213. View Source
- [3] Nguyen, L., et al. (2014). Dextromethorphan: An update on its utility for neurological and neuropsychiatric disorders. Pharmacology & Therapeutics, 159, 1-22. View Source
